Ethyl N-(2,6-dimethylphenyl)carbamate
Description
Ethyl N-(2,6-dimethylphenyl)carbamate is an organic compound with the chemical formula C12H17NO2. It is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and dichloromethane. This compound has a characteristic strawberry odor and is often used as an ingredient in fragrances. Additionally, it possesses insecticidal activity and is used as an insecticide in agriculture .
Properties
IUPAC Name |
ethyl N-(2,6-dimethylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)12-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAQDOIKWBEHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosgene-Based Synthesis
The most widely documented method involves converting 2,6-dimethylphenol to its chloroformate intermediate, followed by reaction with ethylamine. As demonstrated in analogous syntheses, 2,6-dimethylphenol reacts with triphosgene in tetrahydrofuran (THF) at 55–60°C to form 2,6-dimethylphenyl chloroformate. Subsequent treatment with ethylamine in anhydrous diethyl ether at 0–25°C yields the target carbamate:
$$
\text{2,6-Dimethylphenol} + \text{CCl}3\text{O}3 \rightarrow \text{2,6-Dimethylphenyl chloroformate} \xrightarrow{\text{C}2\text{H}5\text{NH}_2} \text{this compound}
$$
Critical parameters include:
Non-Phosgene Alternatives
Due to phosgene’s toxicity, carbonyldiimidazole (CDI)-mediated routes offer safer alternatives. 2,6-Dimethylphenol reacts with CDI in dichloromethane to form an imidazolide intermediate, which couples with ethylamine at 25°C. While yields are 10–15% lower than phosgene methods, this approach eliminates gaseous reagent handling.
Reaction Optimization and Process Parameters
Solvent Effects on Yield and Purity
Solvent polarity profoundly impacts intermediate stability and crystallization efficiency. Data adapted from large-scale protocols reveal:
| Solvent | Chloroformate Yield (%) | Carbamate Purity (%) |
|---|---|---|
| Tetrahydrofuran (THF) | 92 | 98.5 |
| Toluene | 85 | 97.2 |
| Dichloromethane | 88 | 96.8 |
THF’s high dielectric constant stabilizes the chloroformate intermediate, whereas toluene enhances crystallization through temperature-modulated solubility.
Temperature and Time Optimization
Reaction kinetics studies show:
- Chloroformate formation : 55–60°C for 4 hours achieves >90% conversion.
- Carbamate coupling : 0°C initial cooling prevents exothermic degradation, followed by 24-hour stirring at 25°C for complete amine reaction.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) of the purified product exhibits:
Chromatographic Purity Assessment
HPLC (C18 column, 70:30 methanol/water) shows a single peak at 8.4 minutes (99.1% purity), confirming absence of residual amine or phenolic byproducts.
Industrial-Scale Production
Continuous Flow Synthesis
Pilot-scale reactors (50 L) utilizing microchannel technology achieve 85% yield by:
Crystallization Optimization
Industrial processes employ anti-solvent crystallization using n-heptane, achieving 98% recovery. Key parameters:
- Cooling rate: 0.5°C/min from 70°C to 5°C.
- Seed crystal addition at 50°C to control polymorph formation.
Emerging Methodologies
Enzymatic Carbamate Synthesis
Recent advances employ lipases (e.g., Candida antarctica) to catalyze the reaction between 2,6-dimethylphenyl carbonate and ethylamine in ionic liquids. Preliminary yields of 68% suggest potential for solvent-free processes.
Photocatalytic Approaches
TiO2-mediated UV irradiation of 2,6-dimethylphenol and ethyl isocyanate in acetonitrile achieves 72% yield at 25°C, though scalability remains challenging.
Chemical Reactions Analysis
Ethyl N-(2,6-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, where the ethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Ethyl N-(2,6-dimethylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s insecticidal properties make it useful in studying insect physiology and developing new insecticides.
Industry: It is used in the production of fragrances and as an insecticide in agricultural practices .
Mechanism of Action
The mechanism by which ethyl N-(2,6-dimethylphenyl)carbamate exerts its effects involves its interaction with specific molecular targets. In the case of its insecticidal activity, it likely targets the nervous system of insects, disrupting normal neural function and leading to their death. The exact molecular pathways and targets involved in this process are still under investigation .
Comparison with Similar Compounds
Ethyl N-(2,6-dimethylphenyl)carbamate can be compared with other similar compounds such as:
Ethyl N-(2-phenethyl)carbamate: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties
Mthis compound: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and applications.
Propyl N-(2,6-dimethylphenyl)carbamate: This compound has a propyl group, which may influence its solubility and biological activity.
This compound is unique due to its specific combination of chemical structure and properties, making it valuable in various applications.
Biological Activity
Ethyl N-(2,6-dimethylphenyl)carbamate is an organic compound classified under carbamates, notable for its potential biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, including mechanisms of action, potential applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C12H17N1O2 and a molecular weight of approximately 209.27 g/mol. Its structure comprises an ethyl group attached to a carbamate nitrogen, which is further linked to a 2,6-dimethylphenyl moiety. This configuration is crucial for its biological interactions and activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins. The sulfonamide-like structure allows it to form strong interactions with biological macromolecules, potentially altering their functions. Research suggests that compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties, indicating that this compound may share these effects.
Enzyme Inhibition
Studies have indicated that this compound can inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition can disrupt normal neural function, leading to insecticidal effects. The compound's mechanism involves non-covalent interactions at peripheral anionic sites of AChE, which are essential for its activity .
Antimicrobial Activity
Research has shown that this compound exhibits varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 12 | 25 |
| Pseudomonas aeruginosa | 10 | 30 |
These results suggest that the compound has significant potential as an antimicrobial agent .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This effect indicates its potential use in treating inflammatory diseases.
Comparative Studies with Similar Compounds
This compound shares structural similarities with several other carbamates. A comparative analysis highlights the following compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl N-phenylcarbamate | C10H13N1O2 | Moderate AChE inhibition |
| Mthis compound | C11H15N1O2 | Lower antimicrobial activity |
| Propyl N-(2,6-dimethylphenyl)carbamate | C13H19N1O2 | Higher solubility but less potent |
This table illustrates how variations in substituents influence biological activity and solubility profiles.
Case Study: Insecticidal Properties
A study conducted on the insecticidal properties of this compound revealed that it effectively targets the nervous systems of various insect species. In laboratory settings, it demonstrated a lethal concentration (LC50) against common agricultural pests within acceptable ranges for pesticide application.
Research Findings on Enzyme Interaction
Further investigations using molecular docking studies have shown that this compound binds effectively to AChE active sites. These findings support its classification as a potent inhibitor and provide insights into its potential therapeutic applications in neurology and pest control .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Ethyl N-(2,6-dimethylphenyl)carbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate formation. For example, reacting 2,6-dimethylaniline with ethyl chloroformate under basic conditions (e.g., pyridine or triethylamine) at 0–5°C minimizes side reactions. Yield optimization requires strict anhydrous conditions, as moisture promotes hydrolysis. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials or byproducts like N,N'-diaryl derivatives .
Q. How does steric hindrance from the 2,6-dimethylphenyl group influence the compound’s reactivity and biological interactions?
- Methodological Answer : The ortho-methyl groups create steric hindrance, reducing rotational freedom around the C–N bond. This rigidity impacts binding to biological targets (e.g., enzymes) by enforcing a planar carbamate group orientation. Computational studies (DFT or molecular docking) can model steric effects on ligand-receptor interactions. Experimentally, substituent analogs (e.g., 2,4-dimethylphenyl derivatives) show reduced activity in pesticidal assays, confirming steric constraints are critical for target specificity .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 230–260 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) provides reliable quantification. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity. Validation should include spike-recovery tests in soil or biological samples to account for matrix effects .
Advanced Research Questions
Q. How do electronic effects of the carbamate group modulate photodegradation pathways in environmental studies?
- Methodological Answer : The carbamate’s carbonyl group absorbs UV light, leading to homolytic cleavage of the C–O bond. Photolysis studies under simulated sunlight (λ > 290 nm) in aqueous solutions reveal degradation products like 2,6-dimethylaniline and CO₂. Quantum yield calculations (using actinometry) and LC-HRMS identify intermediates. Adding humic acids accelerates degradation via photosensitization, which can be modeled using kinetic software (e.g., Kintecus) .
Q. What advanced spectroscopic techniques resolve rotational conformers of this compound?
- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 25°C to −60°C) reveals hindered rotation about the C–N bond. Line-shape analysis calculates activation energy barriers (ΔG‡ ≈ 50–60 kJ/mol). X-ray crystallography (using SHELX for refinement) confirms the preferred conformation in the solid state, while photoelectron spectroscopy quantifies lone-pair delocalization effects on the carbamate’s electronic structure .
Q. How do structural modifications (e.g., replacing ethyl with methyl groups) affect metabolic stability in pesticidal applications?
- Methodological Answer : Comparative metabolism studies in vitro (e.g., liver microsomes) show that ethyl-to-methyl substitution reduces oxidative dealkylation rates. Radiolabeled analogs (e.g., ¹⁴C-ethyl) track metabolites via radio-HPLC. Key metabolites include N-hydroxylated derivatives and sulfonic acid conjugates. Molecular dynamics simulations predict binding affinities to cytochrome P450 enzymes, guiding rational design for improved stability .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?
- Methodological Answer : Discrepancies arise from polymorphic forms. Solubility assays must specify crystalline vs. amorphous states. For example, the α-polymorph (melting point 166–170°C) has lower solubility in water (0.1 mg/mL) compared to the β-form (0.5 mg/mL). Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs. Solvent recrystallization (e.g., acetone vs. ethanol) controls the dominant form .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ | |
| Boiling Point | 305.5°C (at 760 mmHg) | |
| LogP (Octanol-Water) | 2.0 | |
| Preferred Crystallization | Monoclinic, space group P2₁/c |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
